molecular formula C11H14N4O B13753729 (6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol CAS No. 1184918-02-2

(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol

Cat. No.: B13753729
CAS No.: 1184918-02-2
M. Wt: 218.26 g/mol
InChI Key: OYGRXZPQKJPWLG-UHFFFAOYSA-N
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Description

(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrrolidine ring with an imidazo[1,2-b]pyridazine core, making it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol typically involves the construction of the imidazo[1,2-b]pyridazine core followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring. Subsequent functionalization with pyrrolidine can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in disease progression, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol is unique due to its specific combination of the pyrrolidine ring and imidazo[1,2-b]pyridazine core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

1184918-02-2

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

(6-pyrrolidin-1-ylimidazo[1,2-b]pyridazin-2-yl)methanol

InChI

InChI=1S/C11H14N4O/c16-8-9-7-15-10(12-9)3-4-11(13-15)14-5-1-2-6-14/h3-4,7,16H,1-2,5-6,8H2

InChI Key

OYGRXZPQKJPWLG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN3C=C(N=C3C=C2)CO

Origin of Product

United States

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